Acetamide,2-cyano-N-(2-ethyl-6-methylphenyl)-

Description

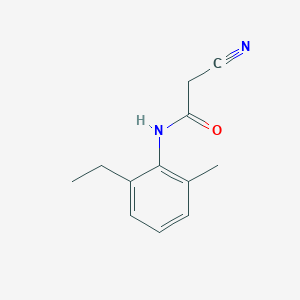

Acetamide,2-cyano-N-(2-ethyl-6-methylphenyl)- is a cyanoacetamide derivative characterized by a cyano (-CN) group at the 2-position of the acetamide backbone and an N-substituted 2-ethyl-6-methylphenyl aromatic ring. This structural configuration imparts unique electronic and steric properties, distinguishing it from other acetamide-based compounds.

Properties

Molecular Formula |

C12H14N2O |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

2-cyano-N-(2-ethyl-6-methylphenyl)acetamide |

InChI |

InChI=1S/C12H14N2O/c1-3-10-6-4-5-9(2)12(10)14-11(15)7-8-13/h4-6H,3,7H2,1-2H3,(H,14,15) |

InChI Key |

UYKGOZMSPCHNQI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)CC#N)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route Overview

The synthesis of acetamide derivatives bearing cyano and aromatic substituents generally follows these key steps:

- Activation of a carboxylic acid precursor to an acyl chloride intermediate.

- Nucleophilic acyl substitution with an aromatic amine bearing the 2-ethyl-6-methylphenyl group.

- Optional functional group transformations such as nitrile introduction or modification through condensation or alkylation.

This approach is supported by analogous syntheses of related cyanoacetamide compounds reported in the literature.

Preparation via Acyl Chloride Intermediate and Aromatic Amine Coupling

A common and efficient method involves first converting a cyano-substituted acetic acid derivative into its corresponding acyl chloride, followed by reaction with the aromatic amine.

Activation of Cyanoacetic Acid Derivative:

- The carboxylic acid precursor, such as 2-cyanoacetic acid or its substituted analog, is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the reactive acyl chloride intermediate.

- This activation is typically performed under reflux conditions and monitored by the disappearance of the acid peak in IR spectroscopy.

-

- The acyl chloride intermediate is then reacted with 2-ethyl-6-methylaniline (the aromatic amine) in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane.

- A base such as triethylamine is added to neutralize the hydrochloric acid formed and to facilitate the reaction.

- The reaction mixture is stirred at room temperature or slightly elevated temperatures for several hours (e.g., 12-15 hours).

- The product precipitates or is extracted, washed, and purified by recrystallization from solvents like acetonitrile or ethanol.

This method is favored for its high yield and ease of purification, as demonstrated in the synthesis of similar amides like N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide.

Alternative Preparation via Direct Amination of Nitriles

An alternative approach involves the copper-catalyzed reaction between nitriles and aromatic amines in aqueous media, which can yield substituted amides directly without isolation of acyl chlorides.

- The nitrile (e.g., 2-cyanoacetonitrile derivative) is reacted with 2-ethyl-6-methylaniline in water.

- Catalysts such as copper(II) acetate and ligands like 2-piperidinecarboxylic acid facilitate the amidation.

- The reaction proceeds under mild conditions, often at room temperature or slightly elevated temperatures.

- This method is environmentally friendly and can achieve moderate to good yields (up to 90%) of the desired amide.

Knoevenagel Condensation for Cyanoacetamide Derivatives

For cyanoacetamide derivatives with additional substituted phenyl groups, Knoevenagel condensation is employed:

- The active methylene group of cyanoacetamide derivatives condenses with substituted benzaldehydes in the presence of catalytic amounts of piperidine and acetic acid.

- The reaction is typically carried out in toluene under reflux for 5-6 hours.

- The product precipitates upon cooling, followed by filtration and recrystallization.

- Yields range from 55% to 95%, and the compounds are characterized by IR, NMR, and mass spectrometry.

While this method is more common for extended cyanoacetamide derivatives, it provides a useful synthetic strategy for elaborating the aromatic substituent in Acetamide, 2-cyano-N-(2-ethyl-6-methylphenyl)-.

Alkylation and Acylation of 2-Cyano-2-hydroxyiminoacetamide Salts

Patented processes describe the preparation of cyanoacetamide derivatives via nitrosation and subsequent alkylation/acylation:

- 2-Cyanoacetamide is reacted with sodium nitrite and a sub-stoichiometric amount of acid in aqueous methanol at controlled temperatures (10–60°C) to form 2-cyano-2-hydroxyiminoacetamide salts.

- These salts can be alkylated or acylated directly in the reaction mixture without isolation, using agents like dimethyl sulfate under pH-controlled conditions (pH 7–9).

- This method avoids cyclization side reactions and improves yield and purity.

Though this process is more specialized, it offers a route to functionalized cyanoacetamide derivatives that could be adapted for the synthesis of Acetamide, 2-cyano-N-(2-ethyl-6-methylphenyl)- by appropriate choice of amine and alkylating agents.

Comparative Summary Table of Preparation Methods

Research Discoveries and Considerations

- The acyl chloride method remains the most reliable for synthesizing aromatic cyanoacetamides due to ease of purification and reproducibility.

- Copper-catalyzed amidation represents a greener alternative, reducing hazardous reagents and waste.

- Knoevenagel condensation expands structural diversity by enabling the introduction of various substituted phenyl groups.

- Control of reaction parameters such as temperature, pH, and stoichiometry is critical to prevent side reactions like cyclization or hydrolysis.

- Recent patents emphasize the importance of sub-stoichiometric acid use in nitrosation to improve yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(2-ethyl-6-methylphenyl)acetamide undergoes various types of chemical reactions, including:

Condensation Reactions: The active hydrogen on the cyano group can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Condensation Reactions: Common reagents include aldehydes, ketones, and bidentate reagents. The reactions are typically carried out in the presence of a base like sodium ethoxide.

Substitution Reactions: Nucleophiles such as amines and thiols are commonly used. The reactions are often conducted in polar aprotic solvents like DMF.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed

Heterocyclic Compounds: Condensation reactions often yield various heterocyclic compounds, which are valuable in medicinal chemistry.

Amines: Reduction of the cyano group results in the formation of primary amines.

Scientific Research Applications

2-cyano-N-(2-ethyl-6-methylphenyl)acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.

Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-cyano-N-(2-ethyl-6-methylphenyl)acetamide largely depends on its application. In biological systems, the compound may interact with specific enzymes or receptors, leading to a biological response. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes involved in cell wall synthesis. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key differentiator is the cyano group combined with the 2-ethyl-6-methylphenyl substitution. Below is a comparative analysis with analogous compounds:

Physicochemical Properties

- Lipophilicity : The 2-ethyl-6-methylphenyl group in the target compound increases hydrophobicity compared to derivatives with polar substituents (e.g., methoxy or hydroxyl groups in S-metolachlor TPs) .

- Boiling Point/Density: Predicted boiling points for cyanoacetamides range from ~408°C (for simpler aryl substitutions) to 439°C (for halogenated derivatives), reflecting the impact of molecular weight and substituent polarity .

Environmental Behavior

- Persistence: Chloro-substituted analogs (e.g., acetochlor) exhibit moderate environmental persistence due to halogen stability. The cyano group in the target compound may degrade faster via hydrolysis or microbial action, reducing bioaccumulation risks .

- Transformation Products: S-metolachlor derivatives, such as 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide, are prioritized in environmental monitoring due to their stability, whereas cyanoacetamides may form less persistent metabolites .

Research Findings and Data Tables

Table 1: Structural Comparison of Key Acetamide Derivatives

| Compound | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|

| Target compound | C₁₂H₁₅N₂O | 217.26 | -CN, 2-ethyl-6-methylphenyl |

| S-metolachlor | C₁₅H₂₂ClNO₂ | 307.79 | -Cl, methoxypropan-2-yl |

| 2-Cyano-N-(4-ethylphenyl)acetamide | C₁₁H₁₂N₂O | 188.23 | -CN, 4-ethylphenyl |

| Acetochlor | C₁₄H₂₀ClNO₂ | 283.77 | -Cl, ethoxymethyl |

Table 2: Predicted Physicochemical Properties

| Compound | Boiling Point (°C) | Density (g/cm³) | pKa |

|---|---|---|---|

| Target compound | ~408 (Predicted) | 1.15 (Predicted) | -1.65* |

| 2-Cyano-N-(2,3-dichlorophenyl)acetamide | 439.3 | 1.465 | -1.65 |

| S-metolachlor | 425 (Measured) | 1.10 | 1.49 |

*Predicted values based on analog data .

Biological Activity

Acetamide, 2-cyano-N-(2-ethyl-6-methylphenyl)- is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, synthesis, and its implications in medicinal chemistry.

- Molecular Formula : C12H14N2O

- Molecular Weight : 202.25 g/mol

- Functional Groups : Cyano and acetamide

The compound's structure features a cyano group and an acetamide group attached to a phenyl derivative, which contributes to its unique properties and potential applications in pharmaceuticals and agrochemicals .

Antimicrobial Properties

Research indicates that Acetamide, 2-cyano-N-(2-ethyl-6-methylphenyl)- exhibits significant antimicrobial activity. The mechanism is believed to involve the inhibition of bacterial enzymes responsible for cell wall synthesis. This suggests that the compound could be effective against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies show that it may inhibit the proliferation of cancer cells through various mechanisms, including:

- Induction of Apoptosis : The compound has been shown to induce programmed cell death in cancer cells, which is crucial for limiting tumor growth.

- Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, preventing cancer cells from dividing and proliferating .

Research Findings

Several studies have reported on the biological activity of Acetamide, 2-cyano-N-(2-ethyl-6-methylphenyl)-. Below is a summary of key findings:

Case Studies

-

Antimicrobial Efficacy :

A study focused on the antimicrobial properties of various derivatives of cyanoacetamides, including Acetamide, 2-cyano-N-(2-ethyl-6-methylphenyl)-. The results indicated that this compound exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. -

Anticancer Mechanisms :

In vitro studies on human cancer cell lines revealed that Acetamide, 2-cyano-N-(2-ethyl-6-methylphenyl)- significantly inhibited cell proliferation with an IC50 value lower than many existing chemotherapeutic agents. The compound was particularly effective against breast cancer cell lines (MCF-7 and MDA-MB-231), demonstrating selective toxicity towards malignant cells over normal cells .

Synthesis

The synthesis of Acetamide, 2-cyano-N-(2-ethyl-6-methylphenyl)- typically involves the reaction of 2-ethyl-6-methylaniline with ethyl cyanoacetate under specific conditions:

-

Reagents :

- 2-Ethyl-6-methylaniline

- Ethyl cyanoacetate

- Base catalyst (sodium ethoxide or potassium carbonate)

- Solvent (e.g., dimethylformamide)

-

Procedure :

- Mix the reagents and heat to approximately 70°C for several hours.

- The reaction can be performed under solvent-free conditions or in the presence of a solvent.

- Continuous flow reactors may be used for industrial-scale production to enhance yield and control reaction conditions .

Q & A

Basic: What are the optimal synthetic routes for 2-cyano-N-(2-ethyl-6-methylphenyl)acetamide, and how can purity be ensured?

Answer:

The synthesis of this compound typically involves a nucleophilic substitution or condensation reaction between cyanoacetamide derivatives and substituted anilines. For example:

- Step 1: React ethyl cyanoacetate with 2-ethyl-6-methylaniline in anhydrous ethanol under reflux (70–80°C) with catalytic piperidine (0.5–1 mol%) to form the intermediate .

- Step 2: Purify the crude product via column chromatography (silica gel, eluent: DCM/MeOH 95:5) or recrystallization from DMF/water .

- Purity Validation: Use HPLC (C18 column, acetonitrile/water gradient) and confirm homogeneity with TLC (Rf ~0.5 in DCM/MeOH) .

Basic: How can the molecular structure of this compound be validated experimentally?

Answer:

A multi-technique approach is recommended:

- X-ray crystallography: Grow single crystals via slow evaporation (solvent: DMF/ethanol). Refine the structure using SHELX software to resolve bond lengths, angles, and torsional conformations .

- NMR spectroscopy: Compare experimental and NMR data (e.g., δ ~3.3 ppm for –CH2–CN; δ ~6.8–7.2 ppm for aromatic protons) with computational predictions (DFT/B3LYP/6-311++G(d,p)) .

- Mass spectrometry: Confirm molecular weight (expected [M+H]+: ~265.3) via ESI-MS .

Advanced: How does the electron-withdrawing cyano group influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:

The cyano group enhances electrophilicity at the adjacent carbonyl carbon, facilitating reactions with nucleophiles (e.g., amines, thiols). Key considerations:

- Kinetic studies: Monitor reaction progress under varying pH (4–10) and temperatures (25–60°C) to identify optimal conditions for amide bond formation .

- Mechanistic insights: Use density functional theory (DFT) to calculate charge distribution and transition-state energies, revealing preferential attack sites .

- Side reactions: The cyano group may undergo hydrolysis to carboxylic acids under acidic conditions; mitigate this by using aprotic solvents (e.g., DMF) .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. no activity)?

Answer:

Discrepancies often arise from assay design or compound handling:

- Assay optimization:

- Compound stability: Test degradation under assay conditions (e.g., PBS buffer, 37°C) via LC-MS to rule out false negatives .

- Structural analogs: Compare activity with derivatives lacking the cyano group to isolate its role in target interactions .

Advanced: What computational strategies predict interactions between this compound and biological targets?

Answer:

- Molecular docking: Use AutoDock Vina or Schrödinger Maestro to model binding to enzymes (e.g., α-glucosidase). Prioritize docking poses with hydrogen bonds to the cyano or amide groups .

- MD simulations: Run 100-ns simulations in GROMACS to assess binding stability and conformational changes in the target protein .

- Pharmacophore mapping: Identify critical features (e.g., hydrogen bond acceptors at the cyano group) using LigandScout .

Advanced: How can researchers optimize reaction yields for derivatives with modified substituents?

Answer:

- DoE (Design of Experiments): Apply a factorial design to test variables:

- In-situ monitoring: Use FTIR to track carbonyl (1700–1650 cm) and cyano (2250 cm) group reactivity .

- Scale-up challenges: Address poor solubility by introducing co-solvents (e.g., 10% PEG-400 in water) .

Advanced: What analytical methods quantify trace impurities in synthesized batches?

Answer:

- HPLC-MS/MS: Detect impurities at ppm levels using a C18 column (gradient: 5–95% acetonitrile in 20 min) and compare with reference standards .

- NMR spiking: Add a known impurity (e.g., unreacted 2-ethyl-6-methylaniline) to confirm peak assignments .

- Elemental analysis: Validate C/H/N ratios (theoretical: C 67.4%, H 6.5%, N 10.5%) to assess batch consistency .

Advanced: How does steric hindrance from the 2-ethyl-6-methylphenyl group affect molecular packing in crystallography?

Answer:

- Crystal lattice analysis: Use Mercury software to visualize van der Waals interactions and π-stacking. The bulky substituent often induces orthorhombic packing with reduced symmetry .

- Thermal ellipsoids: Refine anisotropic displacement parameters in SHELXL to assess positional disorder caused by ethyl/methyl groups .

- Comparative studies: Contrast with analogs (e.g., 2-fluoro substituents) to evaluate substituent effects on melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.